2-(Isopropoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride

Catalog No.
S14053673
CAS No.
M.F
C10H21ClO3S
M. Wt
256.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Isopropoxymethyl)-3,3-dimethylbutane-1-sulfonyl...

Product Name

2-(Isopropoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride

IUPAC Name

3,3-dimethyl-2-(propan-2-yloxymethyl)butane-1-sulfonyl chloride

Molecular Formula

C10H21ClO3S

Molecular Weight

256.79 g/mol

InChI

InChI=1S/C10H21ClO3S/c1-8(2)14-6-9(10(3,4)5)7-15(11,12)13/h8-9H,6-7H2,1-5H3

InChI Key

VDHGZGCQSKJXRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(CS(=O)(=O)Cl)C(C)(C)C

2-(Isopropoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride is an organic compound characterized by the presence of a sulfonyl chloride functional group attached to a branched alkyl chain. This compound features a sulfonyl chloride (SO₂Cl) functional group, which is known for its reactivity and utility in various chemical transformations. The isopropoxymethyl group introduces additional steric hindrance, influencing its reactivity and interactions with other molecules.

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles, leading to the formation of sulfonamides or other derivatives.
  • Hydrolysis: In the presence of water, the sulfonyl chloride can hydrolyze to form the corresponding sulfonic acid.
  • Reduction: The compound can undergo reduction to yield sulfides or sulfoxides.
  • Oxidation: The sulfonyl chloride can be oxidized to form more complex sulfonic acids.

These reactions highlight the versatility of this compound in synthetic organic chemistry.

The synthesis of 2-(Isopropoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride typically involves several steps:

  • Preparation of the Alkyl Chain: The initial step may involve synthesizing the 3,3-dimethylbutane backbone through alkylation reactions.
  • Formation of the Sulfonyl Chloride: This can be achieved by reacting a suitable precursor (like a sulfonic acid) with thionyl chloride or phosphorus pentachloride.
  • Introduction of the Isopropoxymethyl Group: This step may involve nucleophilic substitution where an isopropoxy group is introduced onto the sulfonyl chloride.

These methods ensure that the desired compound is synthesized efficiently while maintaining high purity levels.

2-(Isopropoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride has various applications:

  • Synthetic Intermediates: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Reagents in Organic Chemistry: The compound is used in reactions requiring electrophilic sulfur species.
  • Functionalization of Molecules: It can be employed to introduce sulfonamide functionalities into organic molecules.

These applications underscore its importance in both industrial and research settings.

Interaction studies involving 2-(Isopropoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride focus on its reactivity with various nucleophiles. These studies are crucial for understanding how this compound can be utilized in synthesizing more complex molecules and assessing its potential biological activity. Investigations often involve evaluating binding affinities and reaction kinetics with target biomolecules or other synthetic reagents.

Several compounds share structural similarities with 2-(Isopropoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2,3-Dimethylbutane-1-sulfonyl chlorideContains a simpler butane backbone without isopropoxy groupLess sterically hindered compared to the target compound
2-(Ethoxymethyl)-3,3-dimethylbutane-1-sulfonyl chlorideSimilar structure but with an ethoxy group insteadDifferent reactivity patterns due to ethoxy substitution
4-Methylbenzenesulfonyl chlorideContains a phenyl group instead of an alkyl chainExhibits different solubility and reactivity profiles

These comparisons highlight the uniqueness of 2-(Isopropoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride due to its branched structure and specific functional groups that influence its chemical behavior and potential applications.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

256.0899934 g/mol

Monoisotopic Mass

256.0899934 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types